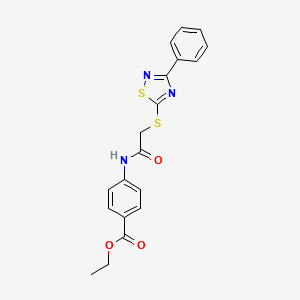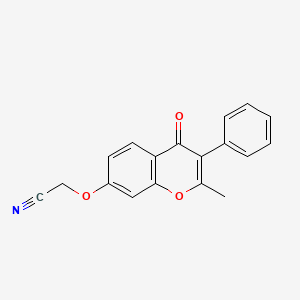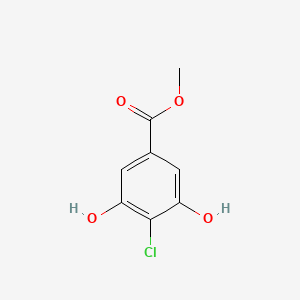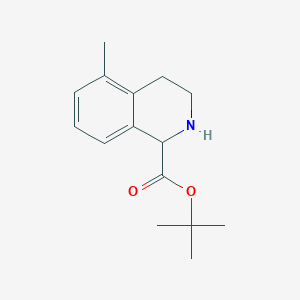
Ethyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate, also known as EPTB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EPTB belongs to the class of thiadiazole derivatives, which have been found to possess a wide range of biological activities.
Applications De Recherche Scientifique
Antioxidant Applications
Thiadiazole derivatives have been recognized for their antioxidant properties. The presence of the thiadiazole ring in the compound suggests it could act as an effective scavenger of free radicals, which are harmful to biological systems. This property is crucial in the development of treatments for oxidative stress-related diseases, including neurodegenerative disorders and cancer .
Analgesic and Anti-inflammatory Applications
Compounds with a thiadiazole moiety have shown significant analgesic and anti-inflammatory activities. This compound could be explored for its potential to inhibit pain and inflammation pathways, which could lead to the development of new painkillers with fewer side effects compared to current medications .
Antimicrobial and Antifungal Applications
Thiadiazoles are known to possess antimicrobial and antifungal effects. Ethyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate could be studied for its efficacy against various bacterial and fungal strains, potentially leading to new treatments for infections resistant to existing drugs .
Antiviral Applications
The structural complexity of thiadiazole-containing compounds has been associated with antiviral activities. Research into this compound’s ability to inhibit viral replication could contribute to the development of novel antiviral drugs, especially in the face of emerging viral diseases .
Antitumor and Cytotoxic Applications
Thiadiazole derivatives have been reported to exhibit antitumor and cytotoxic activities. This compound could be investigated for its potential to induce apoptosis in cancer cells, offering a pathway to new cancer therapies with targeted cytotoxic effects .
Neuroprotective Applications
The neuroprotective potential of thiadiazole derivatives makes them candidates for treating neurodegenerative diseases. This compound’s research could focus on its ability to protect neuronal cells from damage, which is valuable in the fight against diseases like Alzheimer’s and Parkinson’s .
Antihypertensive Applications
Some thiadiazole compounds have shown antihypertensive activity. Investigating this compound for its cardiovascular effects could lead to the development of new blood pressure medications, particularly for patients who are non-responsive to current treatments .
Antidiabetic Applications
The thiadiazole ring has been linked to antidiabetic effects. This compound could be explored for its potential to regulate blood sugar levels, which would be beneficial for the management of diabetes and the prevention of its complications .
Each of these applications represents a unique field of research where Ethyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate could have significant impacts. Further studies and clinical trials would be necessary to fully understand and harness the compound’s capabilities in these areas. The information provided is based on the known activities of thiadiazole derivatives and the potential of the compound , derived from the structural implications and previous research on similar compounds .
Mécanisme D'action
Target of Action
It’s known that thiadiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets . For instance, some 1,2,3-thiadiazole derivatives have been shown to block the activity of heat shock protein 90 (Hsp90) . Hsp90 is a chaperone protein that controls the folding of numerous proteins .
Mode of Action
Based on the known actions of thiadiazole derivatives, it can be inferred that the compound may cross the cellular membrane due to the mesoionic nature of the thiadiazole ring . This allows it to interact strongly with its biological targets . In the case of Hsp90, for example, inhibition of its activity results in the degradation of several oncoproteins .
Biochemical Pathways
It’s known that the inhibition of hsp90 can affect multiple biochemical pathways due to its role in protein folding . The disruption of these pathways can lead to the degradation of oncoproteins, potentially affecting the growth and proliferation of cancer cells .
Pharmacokinetics
It’s known that thiadiazole derivatives generally have good liposolubility, which is most likely attributed to the presence of the sulfur atom . This property allows these compounds to cross cellular membranes, which could potentially impact their absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
Based on the known effects of thiadiazole derivatives, it can be inferred that the compound may exert a broad spectrum of biological activities . For instance, the inhibition of Hsp90 can lead to the degradation of several oncoproteins, which could potentially inhibit the growth and proliferation of cancer cells .
Action Environment
It’s known that the biological activity of thiadiazole derivatives can be influenced by the substituent on the compounds . Therefore, it’s possible that environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action of this compound.
Propriétés
IUPAC Name |
ethyl 4-[[2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c1-2-25-18(24)14-8-10-15(11-9-14)20-16(23)12-26-19-21-17(22-27-19)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTPIIODEAJNKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-Phenoxy-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2996269.png)


![3-[(3-methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2996274.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2996277.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2996278.png)
![2-[(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-(2-hydroxyethyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2996279.png)
![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(isopropylsulfanyl)acetamide](/img/structure/B2996280.png)



![1-Bromopyrrolo[1,2-a]pyrazine](/img/structure/B2996287.png)